molecular formula C6H12INO B173318 N-(Tert-butyl)-2-iodoacetamide CAS No. 103615-48-1

N-(Tert-butyl)-2-iodoacetamide

Cat. No.: B173318
CAS No.: 103615-48-1
M. Wt: 241.07 g/mol
InChI Key: DTBBVLUBVPCFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tert-butyl)-2-iodoacetamide is an organic compound that features a tert-butyl group attached to an acetamide moiety, with an iodine atom bonded to the second carbon of the acetamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-2-iodoacetamide typically involves the iodination of N-(tert-butyl)acetamide. One common method is the reaction of N-(tert-butyl)acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via the formation of an iodonium intermediate, which subsequently reacts with the acetamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyl)-2-iodoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-(tert-butyl)-2-aminoacetamide derivative, while a coupling reaction might produce a biaryl compound.

Scientific Research Applications

N-(Tert-butyl)-2-iodoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins or peptides, by introducing the tert-butyl and iodoacetamide groups, which can affect their function and stability.

    Industry: It may be used in the production of specialty chemicals and materials, where its reactivity can be harnessed to create specific functional groups.

Mechanism of Action

The mechanism by which N-(Tert-butyl)-2-iodoacetamide exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound can interact with nucleophilic sites on biomolecules, leading to modifications that can alter their activity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-(Tert-butyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine. It has different reactivity and may be used in similar substitution reactions.

    N-(Tert-butyl)-2-chloroacetamide:

    N-(Tert-butyl)-2-fluoroacetamide: Features a fluorine atom, which can significantly alter the compound’s properties and reactivity.

Uniqueness

N-(Tert-butyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which is a good leaving group and can participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and other applications.

Properties

IUPAC Name

N-tert-butyl-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBBVLUBVPCFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(Tert-butyl)-2-iodoacetamide
Reactant of Route 2
Reactant of Route 2
N-(Tert-butyl)-2-iodoacetamide
Reactant of Route 3
Reactant of Route 3
N-(Tert-butyl)-2-iodoacetamide
Reactant of Route 4
Reactant of Route 4
N-(Tert-butyl)-2-iodoacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(Tert-butyl)-2-iodoacetamide
Reactant of Route 6
N-(Tert-butyl)-2-iodoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.